REACTION_SMILES
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[CH3:1][CH2:2][Mg:3][Cl:4].[CH3:5][O:6][C:7]([C:8]([C:9](=[O:10])[O:11][CH3:12])=[C:13]([CH2:14][CH3:15])[CH2:16][CH3:17])=[O:18].[Cl-:19].[Cu:26][I:27].[NH4+:20].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1>>[CH3:1][CH2:2][C:13]([CH:8]([C:7]([O:6][CH3:5])=[O:18])[C:9](=[O:10])[O:11][CH3:12])([CH2:14][CH3:15])[CH2:16][CH3:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[Mg]Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(CC)=C(C(=O)OC)C(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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[Cu]I
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cu]I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CCC(CC)(CC)C(C(=O)OC)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |